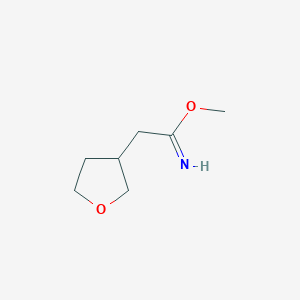

Methyl2-(tetrahydrofuran-3-yl)acetimidate

Description

Significance of Imidate Chemistry as a Synthetic Platform

Imidates, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR" functional group. wikipedia.org They are considered valuable intermediates in organic synthesis due to their unique electronic nature, possessing both electrophilic and nucleophilic centers. rsc.orgresearchgate.net This dual reactivity makes them versatile synthons for the construction of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. rsc.org

One of the most common methods for synthesizing imidates is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comwikipedia.org This reaction, first described by Adolf Pinner in 1877, typically proceeds under anhydrous conditions using a strong acid like hydrogen chloride. wikipedia.orgnrochemistry.com The resulting imidate salt, often referred to as a Pinner salt, is a reactive intermediate that can be converted into various other functional groups. wikipedia.orgorganic-chemistry.org

The utility of imidates as synthetic precursors is extensive. They can be hydrolyzed to form esters, reacted with amines to produce amidines, or treated with an excess of alcohol to yield orthoesters. wikipedia.org This reactivity profile makes imidates a cornerstone in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com For instance, the imidate moiety can serve as a directing group in metal-catalyzed C-H activation reactions, facilitating the construction of complex heterocyclic systems. rsc.org

Table 1: Key Transformations of Imidates

| Reactant | Product | Transformation Type |

| Water | Ester | Hydrolysis |

| Amine/Ammonia (B1221849) | Amidine | Nucleophilic Substitution |

| Excess Alcohol | Orthoester | Nucleophilic Addition |

| Hydrogen Sulfide | Thionoester | Nucleophilic Substitution |

Strategic Importance of Tetrahydrofuran (B95107) Scaffolds in Complex Molecule Synthesis

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a ubiquitous structural motif in a vast number of biologically active natural products. researchgate.netnih.gov This includes polyether ionophores, macrolide antibiotics, and marine lipids. nih.govresearchgate.netnih.gov The prevalence of the THF scaffold in medicinally relevant compounds has spurred significant interest in the development of efficient and stereoselective methods for its synthesis. researchgate.netresearchgate.net

The synthesis of substituted tetrahydrofurans, especially those with multiple stereocenters, presents a considerable challenge to synthetic chemists. researchgate.net Consequently, a diverse array of synthetic strategies has been developed, including:

Intramolecular cyclization reactions: These are among the most common methods and can involve nucleophilic substitution or addition reactions. nih.gov

[3+2] Cycloaddition reactions: This approach can provide rapid access to highly functionalized THF rings. nih.gov

Metal-catalyzed reactions: Various transition metals have been employed to catalyze the formation of the THF ring with high levels of stereocontrol. organic-chemistry.org

The biological importance of THF-containing molecules is vast. For example, many natural products with this moiety exhibit potent cytotoxic, antibacterial, and antifungal activities. nih.govnih.gov The specific stereochemistry of the substituents on the THF ring is often crucial for its biological function, making asymmetric synthesis a key area of research. combichemistry.com

Table 2: Examples of Bioactive Natural Products Containing a Tetrahydrofuran Ring

| Natural Product | Source | Biological Activity |

| Amphidinolide N | Marine Dinoflagellate | Potent Cytotoxicity |

| Aspericacids | Sponge-associated Fungus | Antifungal |

| (+)-Trans-Kumausyne | Red Alga | Not specified |

Conceptual Framework for Advanced Research on Methyl 2-(tetrahydrofuran-3-yl)acetimidate

Given the lack of specific published research on Methyl 2-(tetrahydrofuran-3-yl)acetimidate, a conceptual framework for its potential applications can be constructed based on the known reactivity of its constituent parts. This molecule can be viewed as a bifunctional building block with significant potential in both medicinal chemistry and materials science.

Synthetic Utility:

The primary utility of Methyl 2-(tetrahydrofuran-3-yl)acetimidate would likely be as a precursor to other, more complex molecules. The imidate functionality can be readily transformed into an ester or an amidine. The latter is particularly interesting as the resulting N-substituted amidine would retain the tetrahydrofuran scaffold. This could be a valuable strategy for introducing the THF moiety into pharmacologically active molecules.

Furthermore, the tetrahydrofuran ring itself can be a platform for further functionalization. The presence of the acetimidate group at the 3-position provides a handle for introducing additional substituents or for constructing more elaborate ring systems.

Potential Applications in Medicinal Chemistry:

The combination of a tetrahydrofuran ring and a nitrogen-containing functional group is a common feature in many bioactive compounds. It is plausible that derivatives of Methyl 2-(tetrahydrofuran-3-yl)acetimidate could exhibit interesting biological activities. For instance, the incorporation of this scaffold into larger molecules could lead to novel compounds with potential as antiviral, anticancer, or antibacterial agents. The THF ring can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.

Future research on Methyl 2-(tetrahydrofuran-3-yl)acetimidate could focus on:

The development of efficient and stereoselective syntheses of this compound.

Exploration of its reactivity, particularly in the synthesis of novel heterocyclic systems.

The synthesis of a library of derivatives and their subsequent screening for biological activity.

Structure

2D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-(oxolan-3-yl)ethanimidate |

InChI |

InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

OULUITAUHPBKQV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC1CCOC1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Tetrahydrofuran 3 Yl Acetimidate and Analogues

Retrosynthetic Analysis of the Imidate and Tetrahydrofuran (B95107) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For methyl 2-(tetrahydrofuran-3-yl)acetimidate, the primary disconnections involve the imidate functional group and the substituted tetrahydrofuran ring.

The imidate group can be retrosynthetically disconnected to a nitrile and an alcohol, suggesting a forward synthesis via the Pinner reaction. Alternatively, it can be traced back to an amide, indicating an O-alkylation approach. The tetrahydrofuran core, a prevalent motif in numerous natural products, presents its own set of synthetic challenges and opportunities. nih.gov Its disconnection can lead to various acyclic precursors, such as γ-hydroxy alkenes or 1,4-diols, which can be cyclized through different methodologies. organic-chemistry.orgorganic-chemistry.org

A plausible retrosynthetic pathway for the target molecule is outlined below:

Precursor Synthesis and Functional Group Transformations

The forward synthesis requires the preparation of key precursors and subsequent functional group transformations to construct the final product.

Preparation of Tetrahydrofuran-3-yl Acetonitrile (B52724) Derivatives

A key intermediate in one of the primary synthetic routes is a tetrahydrofuran-3-yl acetonitrile derivative. The synthesis of substituted tetrahydrofurans can be achieved through various methods, including intramolecular cyclization of γ-hydroxy alkenes or the ring-opening of epoxides followed by cyclization. organic-chemistry.orgdiva-portal.org For instance, a radical-based approach can be employed for the construction of the tetrahydrofuran ring. diva-portal.org

Once the substituted tetrahydrofuran is obtained, the acetonitrile group can be introduced via nucleophilic substitution, for example, by reacting a corresponding tetrahydrofuran-3-yl halide or sulfonate with a cyanide salt.

Imidate Formation Strategies: Pinner Reaction and Variants

The Pinner reaction is a classic method for the synthesis of imidates from nitriles and alcohols in the presence of an acid catalyst, typically hydrogen chloride. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol. beilstein-journals.org

The general mechanism of the Pinner reaction is as follows:

In the context of synthesizing methyl 2-(tetrahydrofuran-3-yl)acetimidate, tetrahydrofuran-3-yl acetonitrile would be reacted with methanol (B129727) in the presence of anhydrous HCl. google.com Variations of the Pinner reaction may utilize different acid catalysts or reaction conditions to improve yields and substrate scope. beilstein-journals.org Lewis acids have also been shown to promote Pinner-type reactions. beilstein-journals.org

Alkylation of Amides for Imidate Synthesis

An alternative and common route to imidates is the O-alkylation of the corresponding amide. acs.org This method can sometimes be challenging due to the competing N-alkylation, which leads to the formation of N-alkylamides as byproducts. acs.org The regioselectivity of the alkylation (O- vs. N-alkylation) is influenced by several factors, including the nature of the amide, the alkylating agent, the solvent, and the presence of additives.

A significant advancement in achieving selective O-alkylation involves the use of Meerwein's reagent (e.g., triethyloxonium (B8711484) tetrafluoroborate, Et₃OBF₄) in the presence of trifluoroacetic acid (TFA). organic-chemistry.org This protocol has been demonstrated to provide high yields of imidates with excellent regioselectivity for a variety of amide substrates. organic-chemistry.org The TFA is believed to facilitate the O-alkylation process and suppress the competing N-alkylation. organic-chemistry.org

| Amide Substrate | Alkylating Agent | Additive | Product | Yield (%) | Reference |

| Benzamide | Et₃OBF₄ | TFA | Ethyl benzimidate | 95 | organic-chemistry.org |

| Acetamide | Et₃OBF₄ | TFA | Ethyl acetimidate | 92 | organic-chemistry.org |

| N-Methylacetamide | Et₃OBF₄ | TFA | Ethyl N-methylacetimidate | 90 | organic-chemistry.org |

| 2-Phenylacetamide | Et₃OBF₄ | TFA | Ethyl 2-phenylacetimidate | 98 | organic-chemistry.org |

Novel Approaches for Imidate Synthesis

Recent research has focused on developing more efficient, greener, and versatile methods for imidate synthesis. rsc.org One such novel approach involves a one-pot synthesis of multifunctional organic fluorescent imidates from quinolinium salt derivatives, nitrosoarenes, and alcohols. rsc.org This metal-free method offers mild reaction conditions and a broad substrate scope. rsc.org

Other innovative strategies include:

Transformations of α-iminonitriles: A method for synthesizing N-(pyridin-2-yl)imidates involves the reaction of nitrostyrenes with 2-aminopyridines to form α-iminonitriles, which are then converted to the desired imidates in the presence of a base in an alcoholic medium. nih.gov

Pericyclic reactions: Unsaturated N-allyl ynamides can undergo pericyclic reactions to form imidates. nih.gov

These modern approaches expand the toolkit available to synthetic chemists for the construction of the imidate functionality.

Stereoselective and Asymmetric Synthesis of Chiral Tetrahydrofuran-Containing Imidates

The synthesis of enantiomerically pure or enriched chiral compounds is of paramount importance, particularly in the context of medicinal chemistry. Since the tetrahydrofuran ring in methyl 2-(tetrahydrofuran-3-yl)acetimidate contains a stereocenter, developing stereoselective and asymmetric synthetic routes is a key objective.

Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov These include:

Catalytic enantioselective methods: The use of chiral catalysts can facilitate the asymmetric synthesis of tetrahydrofuran derivatives. For example, a copper-catalyzed asymmetric Henry reaction followed by iodocyclization has been used to produce 2,5-polysubstituted tetrahydrofurans with high enantioselectivities. chemistryviews.org

Substrate-controlled methods: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization reaction.

Biocatalysis: Enzymes can be used to perform highly stereoselective transformations in the synthesis of chiral building blocks for tetrahydrofurans.

A notable approach involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to construct chiral tetrahydrofuran rings with excellent enantioselectivity. rsc.org Another strategy utilizes the selective dehydration of pentoses, derived from biomass, to form chiral tetrahydrofurans. nih.gov These methods provide access to enantiomerically enriched tetrahydrofuran precursors that can then be converted to the corresponding chiral imidates.

| Method | Key Features | Enantiomeric Excess (ee) | Reference |

| Cu-catalyzed Asymmetric Henry Reaction/Iodocyclization | Sequential one-pot reaction | Up to 97% ee | chemistryviews.org |

| Ni-catalyzed Asymmetric Intramolecular Reductive Cyclization | Use of P-chiral bisphosphine ligand | >99:1 er | rsc.org |

| Selective Dehydration of Pentoses | Utilizes biomass-derived starting materials | Diastereomeric mixtures, but chiral | nih.gov |

Asymmetric Construction of the Tetrahydrofuran Stereocenter

The critical step in the synthesis is the enantioselective formation of the 3-substituted tetrahydrofuran (THF) core. Various catalytic asymmetric strategies have been developed to construct this heterocyclic motif with high stereocontrol.

One prominent method is the asymmetric intramolecular reductive cyclization . Efficient nickel-catalyzed stereoselective cyclization of O-alkynones has been reported to produce versatile functionalized chiral tetrahydrofuran rings. rsc.org Using a P-chiral bisphosphine ligand, such as DI-BIDIME, with triethylsilane as a reducing agent, allows for the synthesis of THF rings with excellent stereoselectivity and enantioselectivity. rsc.org

Another powerful approach is organocatalytic asymmetric synthesis . A tandem iminium-enamine catalysis pathway can be used for the synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net This process involves a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, yielding products with high enantio- and diastereoselectivities. researchgate.net Similarly, α,α-diaryl prolinols have proven to be effective organocatalysts in promoting formal [3+2] cycloaddition reactions between aldehydes to form the THF ring with excellent stereoselectivity. researchgate.net

Transition-metal-catalyzed [3+2] annulation reactions also provide a robust route to substituted tetrahydrofurans. These strategies can involve substrates like 2-vinylepoxides reacting with activated alkenes in the presence of a palladium catalyst. nih.gov

A novel one-pot asymmetric synthesis has been developed from aliphatic and aromatic aldehydes, proceeding through an allylboration–hydroboration–iodination–cyclization sequence to yield 2,3-disubstituted tetrahydrofurans in good yields and high enantiomeric excess. acs.org

The table below summarizes key findings from selected asymmetric methods applicable to the construction of the chiral THF ring.

| Methodology | Catalyst/Reagent | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Ni-Catalyzed Reductive Cyclization rsc.org | Ni(ClO₄)₂·6H₂O / DI-BIDIME | O-alkynones | Up to 99% | >99% | >99:1 (E/Z) |

| Organocatalytic Double Michael Addition researchgate.net | Diarylprolinol silyl (B83357) ether | γ-hydroxy-α,β-unsaturated carbonyls | 68-85% | 85-96% | >20:1 |

| One-Pot Allylboration-Cyclization acs.org | γ-B-allyldiisopinocampheylborane | Aldehydes | 56-81% | 86-99% | N/A |

| Pd-Catalyzed [3+2] Annulation nih.gov | Palladium complexes | 2-Vinylepoxides | Moderate to good | Variable | Variable |

Diastereoselective Imidate Formation and Transformations

Once the chiral tetrahydrofuran intermediate, such as 2-(tetrahydrofuran-3-yl)acetonitrile (B1312849), is synthesized, the next step is the formation of the imidate group. The primary method for converting nitriles to imidates is the Pinner reaction . rroij.com This reaction involves the acid-catalyzed alcoholysis of the nitrile. In this case, reacting 2-(tetrahydrofuran-3-yl)acetonitrile with methanol in the presence of an acid like hydrogen chloride (HCl) yields the desired Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride. rroij.com Since the stereocenter is already established on the THF ring, this reaction primarily focuses on the chemical transformation of the nitrile group without altering the existing chirality.

Alternative methods for imidate synthesis include the regioselective O-alkylation of the corresponding amide, 2-(tetrahydrofuran-3-yl)acetamide. rroij.comorganic-chemistry.org This approach can offer milder conditions compared to the classical Pinner reaction.

The resulting imidate is a versatile intermediate for further chemical transformations. researchgate.net

Hydrolysis : Under acidic conditions, imidates can be hydrolyzed to the corresponding carboxylic ester (Methyl 2-(tetrahydrofuran-3-yl)acetate) and an ammonium (B1175870) salt. rroij.com

Amination : Reaction with amines can convert the imidate into amidinium compounds, which are useful building blocks in medicinal chemistry. rroij.com

Cyclization : Imidates are frequently used as precursors in the synthesis of N-heterocycles, such as oxazolines or imidazoles. researchgate.netnih.gov

Rearrangement : Certain imidates can undergo thermal or catalytic rearrangements, like the Chapman rearrangement, to form amides. researchgate.net

The reactivity of the imidate functional group allows for the diastereoselective introduction of new functionalities, guided by the stereochemistry of the adjacent tetrahydrofuran ring.

Optimization of Synthetic Pathways and Process Intensification

The industrial production of active pharmaceutical ingredients (APIs) demands synthetic routes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. pharmafeatures.com The principles of process intensification are applied to optimize the synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate. numberanalytics.com

Process intensification involves developing innovative equipment and techniques to improve manufacturing processes. cetjournal.it A key strategy is the shift from traditional batch processing to continuous manufacturing or flow chemistry. pharmasalmanac.com Flow processes utilize reactors like microreactors or continuous stirred-tank reactors, which offer superior mixing and heat exchange. numberanalytics.compharmasalmanac.com This enhanced control can lead to higher yields, improved selectivity, and a significant reduction in unwanted side reactions. pharmasalmanac.com For potentially hazardous or highly exothermic steps in the synthesis, continuous flow offers inherent safety benefits by minimizing the volume of reactive material at any given time. cetjournal.it

Green chemistry principles are also central to pathway optimization. This includes the selection of greener solvents. For instance, solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), which are commonly used in organic synthesis, can be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netnih.gov 2-MeTHF is derived from renewable resources and has a lower environmental impact. nih.gov

Optimization also focuses on minimizing waste, as measured by the E-factor (waste-to-product ratio), and reducing energy consumption. pharmafeatures.com This can be achieved by designing more atom-economical routes, using catalytic reagents instead of stoichiometric ones, and streamlining workup and purification procedures. pharmafeatures.com By integrating Quality-by-Design (QbD) and Process Analytical Technology (PAT), critical process parameters can be monitored in real-time to ensure consistent product quality and process efficiency. pharmafeatures.com

The table below contrasts a hypothetical traditional synthesis with an optimized, intensified process.

| Parameter | Traditional Batch Process | Optimized Continuous Flow Process |

| Processing Mode | Batch reactor | Continuous flow reactor (e.g., CSTR, PFR) pharmasalmanac.comcetjournal.it |

| Solvent Choice | Dichloromethane, Tetrahydrofuran | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) nih.gov |

| Safety | Higher risk with large volumes of hazardous reagents and exotherms. | Inherently safer due to small reactor volumes and superior heat control. cetjournal.it |

| Waste Generation (E-Factor) | Higher | Lower, due to reduced solvent usage and improved yields. pharmafeatures.com |

| Energy Consumption | Higher, due to heating/cooling large reactor volumes. | Lower, due to efficient heat transfer in smaller systems. cetjournal.it |

| Process Control | Manual or semi-automated sampling. | Real-time monitoring with Process Analytical Technology (PAT). pharmafeatures.com |

| Overall Efficiency | Lower throughput, longer cycle times. | Higher throughput, reduced overall process times. cetjournal.it |

By adopting these modern synthetic and engineering principles, the production of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be made more efficient, safer, and more sustainable.

Mechanistic Investigations of Methyl 2 Tetrahydrofuran 3 Yl Acetimidate Reactivity

General Reactivity Patterns of Acetimidates as Electrophiles and Nucleophiles

Acetimidates, including methyl 2-(tetrahydrofuran-3-yl)acetimidate, exhibit a dual reactivity profile, capable of acting as both electrophiles and nucleophiles. This versatility stems from the electronic properties of the imidate functional group, which features a carbon-nitrogen double bond.

As electrophiles , the imidate carbon is susceptible to attack by nucleophiles. This electrophilicity is enhanced by protonation or coordination to a Lewis acid, which increases the positive charge on the carbon atom. A primary example of this behavior is the reaction of acetimidates with amines to form amidines. This reaction is fundamental in various synthetic transformations and in the chemical modification of proteins. The rate of this amidination process is often dependent on the pH of the reaction medium.

Conversely, the nitrogen atom of the acetimidate can act as a nucleophile . The lone pair of electrons on the nitrogen can participate in reactions with electrophiles. For instance, N-alkylation of the imidate nitrogen can occur, leading to the formation of an iminium ion intermediate. This nucleophilic character is crucial in the initial steps of certain rearrangement reactions.

Nucleophilic Additions to the Imidate Carbon

The electrophilic nature of the imidate carbon in methyl 2-(tetrahydrofuran-3-yl)acetimidate makes it a target for various nucleophiles, leading to addition reactions that are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Alkylation of acetimidates can proceed through different mechanistic pathways. Direct nucleophilic attack at the imidate carbon is a common route. However, in the case of allylic acetimidates, an SN2' mechanism can be operative. In an SN2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a concerted migration of the double bond and displacement of the leaving group from the α-carbon. While not directly applicable to the saturated tetrahydrofuran (B95107) ring in methyl 2-(tetrahydrofuran-3-yl)acetimidate, this mechanism is a key reactivity pattern for unsaturated acetimidates.

For saturated systems, direct alkylation at the imidate carbon by strong nucleophiles can occur, though this is less common than reactions with other electrophiles. The reactivity is often dictated by the nature of the nucleophile and the reaction conditions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the imidate carbon of acetimidates. This reaction provides a valuable method for the synthesis of ketones. The reaction proceeds via a nucleophilic addition to the carbon-nitrogen double bond, forming a tetrahedral intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding ketone.

The general mechanism involves the attack of the carbanionic component of the organometallic reagent on the electrophilic imidate carbon. The choice of solvent can be critical, with ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) often being employed to stabilize the organometallic reagent. nih.govresearchgate.net 2-MeTHF is noted for its higher stability with highly basic organometallic reagents compared to THF. nih.gov

Table 1: Reactivity of Acetimidates with Organometallic Reagents

| Organometallic Reagent | Product after Hydrolysis | Notes |

| Grignard Reagent (RMgX) | Ketone | Two equivalents may be required if the acetimidate has an acidic proton. |

| Organolithium (RLi) | Ketone | Generally more reactive than Grignard reagents. |

This table provides a general overview of the expected products.

Rearrangement Reactions Involving the Imidate Moiety

The acetimidate group is a key participant in several important rearrangement reactions, which allow for the stereoselective synthesis of complex molecules.

The Overman rearrangement is a powerful thermal or metal-catalyzed nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to yield allylic trichloroacetamides. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction proceeds with a high degree of stereocontrol, transferring chirality from an allylic alcohol to a newly formed C-N bond. organic-chemistry.org The reaction is analogous to the Claisen rearrangement and typically proceeds through a chair-like transition state. organic-chemistry.org

While methyl 2-(tetrahydrofuran-3-yl)acetimidate itself is not an allylic system, the principles of the Overman rearrangement are crucial to understanding the broader reactivity of acetimidates. Should the tetrahydrofuran ring be replaced with an allylic moiety, this rearrangement would be a primary reaction pathway. The formation of the stable amide bond in the product drives the reaction to completion. nrochemistry.com

Recent studies have explored other sigmatropic rearrangements of acetimidates beyond the classic Overman rearrangement. For instance, competitive pseudopericyclic nih.govnih.gov- and nih.govnih.gov-sigmatropic rearrangements have been observed in certain trichloroacetimidate (B1259523) systems. rsc.org Pseudopericyclic reactions are a class of concerted reactions that are formally allowed by orbital symmetry rules, even when they might be forbidden under the Woodward-Hoffmann rules for pericyclic reactions. rsc.org

A nih.govnih.gov-sigmatropic rearrangement has been reported for a coumarin (B35378) trichloroacetimidate derivative, proceeding through a pseudopericyclic mechanism. These findings indicate that the landscape of acetimidate rearrangements is broader than previously understood and that subtle structural changes can lead to different reaction pathways. While these specific rearrangements have not been documented for methyl 2-(tetrahydrofuran-3-yl)acetimidate, they highlight the potential for complex intramolecular transformations within this class of compounds.

Schmidt-Type Rearrangements and Regioselectivity

The Schmidt reaction is a versatile organic reaction in which an azide (B81097) reacts with a carbonyl group or its derivative under acidic conditions, leading to a rearrangement with the expulsion of dinitrogen gas. wikipedia.orgresearchgate.net While classically applied to ketones, aldehydes, and carboxylic acids, the imidate functionality in Methyl 2-(tetrahydrofuran-3-yl)acetimidate presents a potential, albeit less common, substrate for a Schmidt-type transformation.

The reaction would likely be initiated by acid catalysis. Protonation of the imidate nitrogen would activate the carbon for nucleophilic attack by hydrazoic acid (HN₃). This would form a protonated azido-aminal type of intermediate. Subsequent elimination of water or methanol (B129727) could lead to a diazoiminium ion, which is a key intermediate poised for rearrangement. wikipedia.orgyoutube.com

The critical step of the rearrangement involves the migration of one of the carbon groups attached to the original imidate carbon to the adjacent nitrogen, with the concurrent loss of N₂. For Methyl 2-(tetrahydrofuran-3-yl)acetimidate, the two migrating candidates are the methyl group and the (tetrahydrofuran-3-yl)methyl group.

Regioselectivity: The regioselectivity of the migration is determined by the relative migratory aptitude of the two groups. Generally, the group that can better stabilize a positive charge during the transition state migrates preferentially. Bulky alkyl groups also tend to migrate more readily than smaller ones. youtube.com In this case, the (tetrahydrofuran-3-yl)methyl group is a primary alkyl group, while the other is a methyl group. The migratory aptitude would be influenced by both steric and electronic factors, and predicting the outcome without experimental or computational data is difficult. Migration of the (tetrahydrofuran-3-yl)methyl group would lead to N-( (tetrahydrofuran-3-yl)methyl)acetamide, whereas migration of the methyl group would yield 2-(tetrahydrofuran-3-yl)-N-methylacetamide.

Table 1: Potential Products of a Schmidt-Type Rearrangement

| Migrating Group | Product |

| (Tetrahydrofuran-3-yl)methyl | N-((Tetrahydrofuran-3-yl)methyl)acetamide |

| Methyl | 2-(Tetrahydrofuran-3-yl)-N-methylacetamide |

Aza-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful carbon-nitrogen bond-forming reaction, categorized as a wikipedia.orgwikipedia.org-sigmatropic rearrangement. chemistry-reaction.com The most relevant variant for imidates is the Overman rearrangement, which involves the thermal or metal-catalyzed rearrangement of an allylic trichloroacetimidate to an allylic trichloroacetamide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

Methyl 2-(tetrahydrofuran-3-yl)acetimidate, in its native structure, cannot undergo an aza-Claisen rearrangement. The reaction requires an N-allyl or O-allyl moiety within the rearranging system. The given compound lacks the requisite C=C double bond in the appropriate position relative to the imidate group.

For this compound to participate in such a reaction, it would need to be synthesized from a precursor that contains the necessary allylic functionality. For instance, an Overman rearrangement could be envisioned starting from an allylic alcohol. The alcohol would first be converted to an O-allyl trichloroacetimidate. nrochemistry.com This intermediate, upon heating or catalysis (e.g., with Pd(II) salts), would undergo a concerted, suprafacial rearrangement through a six-membered, chair-like transition state to furnish a rearranged allylic trichloroacetamide. nrochemistry.comyoutube.com The formation of the strong amide bond provides the thermodynamic driving force for the reaction, making it irreversible. youtube.com

Therefore, while the specific title compound is not a direct substrate, the synthesis of nitrogen-containing analogues bearing the 2-(tetrahydrofuran-3-yl)acetyl moiety could potentially involve an aza-Claisen strategy at a key step.

Acid- and Base-Catalyzed Transformations

Imidates are susceptible to hydrolysis, and the reaction outcome is highly dependent on the pH of the medium. researchgate.netcdnsciencepub.com These transformations proceed via tetrahedral intermediates, and the product distribution is governed by the principles of stereoelectronic control and the leaving group abilities of the involved moieties. cdnsciencepub.comcdnsciencepub.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidate nitrogen is protonated, which strongly activates the imidate carbon toward nucleophilic attack by water. youtube.com This attack forms a tetrahedral intermediate (T⁺). The breakdown of this intermediate is dictated by the best leaving group. The methoxy (B1213986) group (-OCH₃) is a poor leaving group, but the amine moiety can be protonated to become a good leaving group (-NH₃⁺). Conversely, the methoxy group is a better leaving group than a neutral amine (-NH₂). In acidic solution, the nitrogen of the amino group is protonated, making it a better leaving group than the methoxy group. Consequently, the tetrahedral intermediate preferentially expels ammonia (B1221849) to yield methyl 2-(tetrahydrofuran-3-yl)acetate as the primary organic product. reddit.comrroij.com

Base-Catalyzed Hydrolysis: In basic solution, a hydroxide (B78521) ion directly attacks the neutral imidate carbon to form an anionic tetrahedral intermediate (T⁻). In this intermediate, the methoxide (B1231860) ion (⁻OCH₃) is a better leaving group than the strongly basic amide ion (⁻NH₂). Therefore, the intermediate collapses by expelling the methoxide ion to form 2-(tetrahydrofuran-3-yl)acetamide. cdnsciencepub.com Under forcing conditions with excess base and heat, this resulting amide can be further hydrolyzed to the corresponding carboxylate salt, sodium 2-(tetrahydrofuran-3-yl)acetate, and ammonia. chemistrysteps.com

Table 2: Predicted Hydrolysis Products of Methyl 2-(tetrahydrofuran-3-yl)acetimidate

| Condition | Primary Organic Product(s) |

| Acidic (e.g., aq. HCl) | Methyl 2-(tetrahydrofuran-3-yl)acetate, Ammonium (B1175870) chloride |

| Basic (e.g., aq. NaOH) | 2-(Tetrahydrofuran-3-yl)acetamide, Methanol |

| Basic (prolonged heating) | Sodium 2-(tetrahydrofuran-3-yl)acetate, Ammonia, Methanol |

Exploration of Radical-Mediated Transformations

The tetrahydrofuran (THF) ring is known to participate in radical reactions, typically involving the abstraction of a hydrogen atom to form a carbon-centered radical. diva-portal.org While the carbons alpha to the ether oxygen (C2 and C5) are most susceptible to hydrogen abstraction due to the stabilizing effect of the adjacent oxygen, abstraction from other positions is also possible.

For Methyl 2-(tetrahydrofuran-3-yl)acetimidate, a radical initiator (e.g., AIBN) in the presence of a radical mediator could generate a radical centered at the C3 position of the THF ring. The subsequent fate of this radical would depend on the reaction conditions and the presence of other reagents.

Reductive Deoxygenation/Rearrangement: In the presence of a hydrogen donor like tributyltin hydride, the radical could simply be quenched.

Intermolecular Addition: The radical could add to an external alkene or alkyne, forming a new carbon-carbon bond.

Cyclization: If the molecule were modified to contain an appropriately positioned unsaturated bond, an intramolecular radical cyclization could occur, leading to fused or spirocyclic systems. For example, radical cyclization is a common strategy for forming substituted tetrahydrofurans. acs.orgnih.gov

The imidate functional group itself is relatively robust under many radical conditions, but direct radical addition to the C=N bond is also a conceivable, though less common, pathway. diva-portal.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding kinetic and thermodynamic parameters where experimental data is scarce. rroij.com Methods such as Density Functional Theory (DFT) would be invaluable for investigating the potential reactivity of Methyl 2-(tetrahydrofuran-3-yl)acetimidate. researchgate.net

For any proposed reaction, computational methods can be used to locate the geometry of the transition state (TS) structure connecting reactants to products.

Schmidt Rearrangement: DFT calculations could be used to model the transition states for the migration of the methyl group versus the (tetrahydrofuran-3-yl)methyl group. Comparing the activation energies of these two competing pathways would provide a quantitative prediction of the reaction's regioselectivity. nih.gov

Hydrolysis: The transition states for the formation and breakdown of the tetrahedral intermediates under acidic and basic conditions could be modeled. This would clarify the role of proton transfers and stereoelectronic effects in determining the product outcome. acs.org

Aza-Claisen Rearrangement: For a hypothetical O-allyl imidate precursor, the chair-like six-membered transition state could be located and its energy calculated. This would help predict the stereochemical outcome of the reaction. nih.gov

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the reaction pathway, confirming that the located TS indeed connects the intended reactant and product minima on the potential energy surface.

Computational chemistry allows for the calculation of these thermodynamic quantities.

Kinetics: By calculating the free energies of the reactants and the transition states, the activation barrier (ΔG‡) for each proposed reaction can be determined. A higher activation barrier implies a slower reaction. This allows for a direct comparison of competing reaction pathways. For example, if the calculated ΔG‡ for the migration of the (tetrahydrofuran-3-yl)methyl group in the Schmidt rearrangement is significantly lower than that for the methyl group migration, the former would be the predicted kinetic product. pitt.edu

Table 3: Hypothetical DFT-Calculated Energy Barriers for Competing Schmidt Rearrangement Pathways

| Migration Pathway | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| (Tetrahydrofuran-3-yl)methyl Migration | 22.5 | Major Product (Kinetic) |

| Methyl Migration | 25.1 | Minor Product |

Note: The values in this table are illustrative and not based on actual experimental or published computational results.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, connectivity, and stereochemistry of molecules like 2-Methyltetrahydrofuran (B130290).

One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 2-Methyltetrahydrofuran, the ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Methyltetrahydrofuran, COSY would show correlations between the proton at C2 and the protons at C3, and between the protons at C3 and C4, and so on, confirming the proton sequence along the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This experiment definitively assigns each proton signal to its corresponding carbon atom in the 2-Methyltetrahydrofuran structure.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of a molecule. For 2-Methyltetrahydrofuran, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations. wikipedia.org This is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, in a substituted tetrahydrofuran (B95107), NOESY can distinguish between cis and trans isomers by showing which protons are on the same side of the ring.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Methyltetrahydrofuran (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| C2-H | 3.8 - 4.0 | 75 - 77 | COSY: C3-H₂HSQC: C2HMBC: C3, C5, CH₃ |

| C3-H₂ | 1.8 - 2.0 | 34 - 36 | COSY: C2-H, C4-H₂HSQC: C3 |

| C4-H₂ | 1.4 - 1.6 | 25 - 27 | COSY: C3-H₂, C5-H₂HSQC: C4 |

| C5-H₂ | 3.6 - 3.8 | 67 - 69 | COSY: C4-H₂HSQC: C5HMBC: C2, C3, C4 |

| C2-CH₃ | 1.1 - 1.3 | 21 - 23 | COSY: C2-HHSQC: CH₃HMBC: C2, C3 |

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. hhu.de Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved. nih.gov This allows for the determination of the energy barriers to ring inversion and the relative populations of the different conformers.

Low-temperature NMR is instrumental in studying reactions by allowing for the direct observation and characterization of otherwise transient or unstable reactive intermediates. acs.org By slowing down reaction rates and increasing the lifetime of intermediates, this technique can provide crucial mechanistic insights. For example, in reactions involving the formation of an oxonium ion intermediate from a tetrahydrofuran derivative, low-temperature NMR could potentially allow for the direct observation of the signals corresponding to this transient species, confirming its structure and role in the reaction mechanism. The sensitivity of NMR generally increases at lower temperatures, which can be an added benefit in these studies. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Accurate Mass Determination

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elemental composition, and offering insights into the molecular structure.

High-resolution mass spectrometry measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule from its measured mass. nih.gov For a compound like 2-Methyltetrahydrofuran (C₅H₁₀O), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for 2-Methyltetrahydrofuran

| Formula | Calculated Exact Mass | Observed Mass (Example) |

| C₅H₁₀O | 86.0732 | 86.0735 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed information about the structure and connectivity of the molecule by revealing its fragmentation pathways.

For cyclic ethers like 2-Methyltetrahydrofuran, the fragmentation is often initiated by the ionization of the oxygen atom. nih.gov Common fragmentation pathways include:

α-cleavage: The bond adjacent to the oxygen atom breaks. For 2-Methyltetrahydrofuran, this could involve the loss of the methyl group to form a stable oxonium ion.

Ring-opening: The molecular ion can undergo ring-opening followed by further fragmentation. A common fragmentation for tetrahydrofurans involves the loss of an alkyl group from the carbon adjacent to the oxygen. nih.gov

Table 3: Major Fragments Observed in the Electron Ionization Mass Spectrum of 2-Methyltetrahydrofuran

| m/z | Proposed Fragment | Fragmentation Pathway |

| 86 | [C₅H₁₀O]⁺ | Molecular Ion |

| 71 | [C₄H₇O]⁺ | Loss of CH₃ radical via α-cleavage |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Ring cleavage and subsequent fragmentation |

| 41 | [C₃H₅]⁺ | Further fragmentation |

By analyzing the pattern of fragment ions, the structure of the original molecule can be pieced together or confirmed. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. A vibrational analysis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate would reveal characteristic absorption bands that serve as a molecular fingerprint.

The structure of the compound contains two main components: the saturated tetrahydrofuran (THF) ring and the methyl acetimidate group. The IR spectrum is expected to display distinct peaks corresponding to the vibrational modes of each part.

Tetrahydrofuran Moiety : The THF ring contributes characteristic C-H and C-O-C stretching vibrations. Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. researchgate.netijrpc.com The most prominent feature of the cyclic ether is the strong, asymmetric C-O-C stretching band, which for THF and its derivatives, typically appears around 1070 cm⁻¹. ijrpc.com

Methyl Acetimidate Moiety : The imidate functional group, R-C(=NH)-OR', is characterized by several key vibrations. The C=N imine stretching vibration is expected to produce a medium-intensity band in the 1640-1690 cm⁻¹ range. The spectrum of methyl acetimidate itself shows a strong band in this region. rsc.org Additionally, C-O stretching vibrations associated with the imidate ester are anticipated to appear in the 1000-1300 cm⁻¹ region. ijrpc.com An N-H bending vibration may also be observable.

The combination of these specific absorptions allows for the confirmation of the compound's structural integrity.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (THF Ring and Methyl Group) | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Imine | 1640 - 1690 | Medium |

| C-O-C Stretch | Cyclic Ether (THF) | 1070 - 1100 | Strong |

| C-O Stretch | Imidate | 1200 - 1300 | Medium-Strong |

| CH₂ Bend/Scissor | Aliphatic (THF Ring) | 1440 - 1480 | Medium |

Chiroptical Methods for Absolute Configuration Determination (e.g., ORD, ECD)

Methyl 2-(tetrahydrofuran-3-yl)acetimidate possesses a chiral center at the C3 position of the tetrahydrofuran ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of such chiral molecules in solution. nih.govsemanticscholar.org

These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. researchgate.net A chiral molecule will exhibit a complex rotational curve, known as a Cotton effect, in the region where it absorbs light. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. rsc.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light (ΔA) as a function of wavelength. An ECD spectrum consists of positive or negative peaks, also known as Cotton effects, which provide information about the electronic transitions and the spatial arrangement of atoms around the chromophore. mdpi.com

For definitive assignment, experimental ECD and ORD spectra are compared with theoretical spectra generated using quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT). mdpi.comscilit.com By calculating the expected spectra for one enantiomer (e.g., the (R)-enantiomer), a direct comparison with the experimental data allows for unambiguous assignment of the absolute configuration. nih.gov

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| ECD | Cotton Effect 1 (λmax) | ~215 nm |

| ECD | Sign of Cotton Effect 1 | Positive (+) |

| ORD | Peak Wavelength | ~225 nm |

| ORD | Trough Wavelength | ~205 nm |

| Specific Rotation | [α]D at 589 nm | +15.5° (c 1.0, CHCl₃) |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can definitively confirm the connectivity, conformation, and both relative and absolute stereochemistry of Methyl 2-(tetrahydrofuran-3-yl)acetimidate, provided a suitable single crystal can be grown. nih.gov

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a detailed model of the molecular structure can be built. Key information obtained includes precise bond lengths, bond angles, and torsion angles, which reveal the preferred conformation of the tetrahydrofuran ring (e.g., envelope or twist) and the orientation of the acetimidate substituent.

For chiral molecules, crystallographic analysis using anomalous dispersion can determine the absolute configuration without reference to any other chiral substance, often expressed through the Flack parameter.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.74, b = 16.43, c = 8.30 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 99.01, γ = 90 |

| Volume (ų) | Volume of the unit cell | 774.5 |

| Z | Molecules per unit cell | 4 |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating mixtures. For a chiral compound like Methyl 2-(tetrahydrofuran-3-yl)acetimidate, High-Performance Liquid Chromatography (HPLC) is particularly valuable.

Initially, reverse-phase HPLC can be used to determine the chemical purity of a synthesized sample by separating the target compound from any starting materials, byproducts, or impurities. A single, sharp peak in the chromatogram is indicative of high purity.

More advanced is the use of chiral HPLC for the separation of the (R)- and (S)-enantiomers. This technique, known as chiral resolution, employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for separating a wide range of chiral compounds, including furan derivatives. nih.gov The ratio of the areas of the two peaks can be used to determine the enantiomeric excess (ee) of the sample.

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak IG (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Table of Referenced Compounds

| Compound Name |

|---|

| Methyl 2-(tetrahydrofuran-3-yl)acetimidate |

| Tetrahydrofuran (THF) |

| Methyl acetimidate |

| (S)-methyl tetrahydrofuran-2-carboxylate |

Applications of Methyl 2 Tetrahydrofuran 3 Yl Acetimidate in Complex Organic Synthesis

Utility as a Chiral Building Block

The primary value of Methyl 2-(tetrahydrofuran-3-yl)acetimidate in asymmetric synthesis stems from the chiral center at the C3 position of the tetrahydrofuran (B95107) ring. This inherent chirality makes it an excellent chiral building block, providing a pre-defined stereochemical scaffold that can be incorporated into larger, more complex molecules. sigmaaldrich.comresearchgate.nettakasago.comresearchgate.net The use of such building blocks, often derived from the "chiral pool," is a powerful strategy in organic synthesis to control the stereochemistry of a target molecule without requiring complex asymmetric reactions later in the synthetic sequence.

The tetrahydrofuran motif is a common core structure in a vast number of biologically active natural products, including marine polyketides and acetogenins. rsc.orgnih.govnih.gov By starting with a molecule like Methyl 2-(tetrahydrofuran-3-yl)acetimidate, chemists can efficiently construct these intricate natural product backbones, ensuring the correct spatial orientation of substituents around the heterocyclic ring. The acetimidate side chain provides a reactive handle for further elaboration, allowing for the connection of this chiral THF unit to other parts of the target molecule through carbon-carbon or carbon-heteroatom bond-forming reactions.

Introduction of Amine and Amide Functionalities

The acetimidate functional group is a derivative of a carboxylic acid and is closely related to amides and esters. This relationship allows it to serve as a convenient precursor for both amine and amide functionalities, which are ubiquitous in pharmaceuticals and biologically active compounds.

The imidate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding methyl ester, methyl 2-(tetrahydrofuran-3-yl)acetate, and ammonia (B1221849). More significantly for synthetic applications, it can react with various nucleophiles. For instance, reaction with water or alcohols can lead to esters, while reaction with amines can produce amidines. The imidate can also be reduced to afford an amine or hydrolyzed and then coupled to form an amide. This versatility makes Methyl 2-(tetrahydrofuran-3-yl)acetimidate a masked form of several important functional groups.

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Ester + Amine |

| Aminolysis | R-NH₂ | Amidine |

| Reduction | Reducing Agent (e.g., NaBH₄) | Secondary Amine |

This interactive table summarizes the potential transformations of the acetimidate group.

Cyclization Reactions and Heterocycle Formation

The unique electronic properties of the imidate group, combined with the adjacent tetrahydrofuran ring, make Methyl 2-(tetrahydrofuran-3-yl)acetimidate a valuable substrate for constructing more complex heterocyclic systems. rsc.orgresearchgate.net

Imidates are increasingly recognized as powerful synthons for the construction of nitrogen-containing heterocycles. rsc.orgresearchgate.net They possess both nucleophilic (the nitrogen atom) and electrophilic (the imidate carbon) centers, allowing them to participate in a variety of cyclization reactions. researchgate.net For example, the imidate nitrogen can act as a nucleophile to attack an electrophilic center within the same molecule or in a reaction partner, leading to the formation of rings such as pyridines, pyrimidines, or imidazoles. rsc.orgresearchgate.netmdpi.com

Transition metal-catalyzed reactions, particularly those involving palladium or rhodium, can activate C-H bonds adjacent to the imidate group, facilitating annulation reactions with alkynes or alkenes to build fused bicyclic or polycyclic nitrogen-containing systems. researchgate.net While specific examples involving Methyl 2-(tetrahydrofuran-3-yl)acetimidate are not extensively documented, the known reactivity of imidates suggests its high potential in this area for creating novel THF-fused nitrogen heterocycles.

The tetrahydrofuran ring itself can participate in reactions to form more elaborate oxygen-containing heterocycles. researchgate.netrsc.orgsemanticscholar.orgpku.edu.cn Methodologies for creating spirocycles, where two rings share a single atom, or fused rings, where two rings share two atoms, are of great interest in medicinal chemistry.

One potential strategy involves functionalizing the side chain of Methyl 2-(tetrahydrofuran-3-yl)acetimidate and then using an intramolecular reaction to form a second ring attached to the THF core. For example, an intramolecular cyclization could lead to the formation of spiro[tetrahydrofuran-3,X'-heterocycle] systems. researchgate.netrsc.orgnih.govbeilstein-journals.orgbeilstein-journals.org Additionally, reactions that proceed via ring-opening of the tetrahydrofuran followed by a different ring-closing event can lead to the formation of larger fused oxygen-containing rings like oxepanes. researchgate.netrsc.orgacs.org

| Reaction Type | Potential Product | Key Strategy |

| Intramolecular Cyclization | Spiro-compounds | Functionalization of side chain, followed by ring closure onto the THF ring or side chain. researchgate.netrsc.org |

| Ring-Opening/Recyclization | Fused Rings | Cleavage of the C-O bond in the THF ring, followed by intramolecular reaction to form a new, often larger, ring system. acs.org |

This interactive table outlines strategies for forming complex oxygen-containing heterocycles.

Strategic Incorporation into Total Synthesis of Natural Products and Pharmaceutical Intermediates

The 3-substituted tetrahydrofuran moiety is a key structural feature in numerous important molecules, including the Annonaceous acetogenin (B2873293) (+)-gigantecin, a potent cytotoxic agent, and Empagliflozin, a widely used anti-diabetic drug. nih.govnih.govnih.govresearchgate.net Methyl 2-(tetrahydrofuran-3-yl)acetimidate represents a strategic building block for the synthesis of these and related compounds.

For instance, in the synthesis of Empagliflozin, the (S)-tetrahydrofuran-3-yl group is a critical component connected to a phenyl ether. A synthetic route could utilize (S)-Methyl 2-(tetrahydrofuran-3-yl)acetimidate (or its corresponding acid/ester) as the starting material to introduce this chiral fragment. Similarly, the core of (+)-gigantecin contains a bis-tetrahydrofuran system, and a building block approach using a derivative of (tetrahydrofuran-3-yl)acetic acid is a logical strategy to construct one of the chiral THF rings. nih.govresearchgate.netnih.gov

While using a pre-formed chiral building block like Methyl 2-(tetrahydrofuran-3-yl)acetimidate is an efficient strategy, alternative approaches are commonly employed in total synthesis.

Case Study: Empagliflozin Synthesis

Building Block Approach (Proposed): This strategy would involve coupling a derivative of (S)-tetrahydrofuran-3-ol or a related structure to the aromatic backbone of the drug. nih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org The primary advantage is securing the correct stereochemistry early in the synthesis from a commercially available or easily prepared starting material.

Case Study: (+)-Gigantecin Synthesis

Building Block Approach (Proposed): A convergent synthesis could involve preparing the left- and right-hand fragments of the molecule separately and then joining them. A derivative of (tetrahydrofuran-3-yl)acetic acid would be an ideal precursor for one of the THF-containing fragments.

Alternative (Reported Syntheses): Several total syntheses of gigantecin (B1245738) build the tetrahydrofuran rings from acyclic precursors using methods like asymmetric aldol (B89426) reactions or Sharpless asymmetric epoxidation followed by cyclization. nih.govresearchgate.netnih.gov These methods offer high flexibility but may require more steps and careful control of stereochemistry compared to a chiral pool approach. For example, one synthesis utilizes an asymmetric glycolate (B3277807) aldol reaction to establish key stereocenters before forming the THF rings. nih.gov Another approach established the THF ring from an acyclic diene via oxidative cyclization. nih.gov These linear or convergent approaches that build the rings from scratch contrast with a building block strategy that would incorporate a pre-made chiral THF unit.

The decision to use a specific building block versus constructing a feature from simpler precursors is a central strategic choice in organic synthesis, balancing factors of efficiency, cost, flexibility, and stereochemical control.

Computational and Theoretical Studies on Methyl 2 Tetrahydrofuran 3 Yl Acetimidate

Quantum Chemical Calculations of Electronic Structure: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. However, for Methyl 2-(tetrahydrofuran-3-yl)acetimidate, such studies are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. The energy and shape of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Without dedicated computational studies, the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability, for Methyl 2-(tetrahydrofuran-3-yl)acetimidate remains unknown.

Electrostatic Potential Maps

Electrostatic potential maps are invaluable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. This information is critical for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties and biological activity. The generation of such a map for Methyl 2-(tetrahydrofuran-3-yl)acetimidate would require specific computational modeling that has not yet been reported.

Conformational Analysis and Energy Landscapes: Awaiting Investigation

The tetrahydrofuran (B95107) ring and the acetimidate group in Methyl 2-(tetrahydrofuran-3-yl)acetimidate allow for a range of possible three-dimensional arrangements or conformations. A comprehensive conformational analysis would identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, including biological targets. At present, the conformational preferences and the corresponding energy landscape of this compound have not been computationally explored.

Prediction of Spectroscopic Properties: A Need for Simulation

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are instrumental in interpreting experimental data and confirming the structure of a synthesized compound. For Methyl 2-(tetrahydrofuran-3-yl)acetimidate, simulated spectra based on theoretical calculations are not available in the public domain.

Reaction Pathway Modeling and Energy Profiles: An Open Question

Understanding the mechanisms of chemical reactions involving Methyl 2-(tetrahydrofuran-3-yl)acetimidate would be greatly enhanced by computational modeling. By mapping out the potential energy surfaces for various reaction pathways, chemists can predict the feasibility of a reaction, identify transition states, and calculate activation energies. This type of in-silico investigation could guide the design of new synthetic routes or predict the metabolic fate of the compound. However, such reaction pathway modeling for Methyl 2-(tetrahydrofuran-3-yl)acetimidate has yet to be undertaken and published.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for Imidate Reactivity

The imidate functional group is a versatile intermediate in organic transformations, capable of participating in a wide range of reactions to form N-heterocycles, natural products, and metal complexes. researchgate.netresearchgate.net The development of novel catalytic systems is a primary focus for expanding the synthetic utility of imidates like Methyl 2-(tetrahydrofuran-3-yl)acetimidate.

Research is increasingly directed towards transition-metal catalysis to achieve highly efficient and selective transformations. acs.org For instance, rhodium(III)-catalyzed C-H bond functionalization has been demonstrated with aryl imidates, where the imidate acts as a directing group to facilitate the formation of new carbon-carbon bonds. researchgate.net Similarly, copper and zinc catalysts have been employed in cycloaddition reactions involving imidates to construct complex heterocyclic scaffolds such as imidazoles. organic-chemistry.org These catalytic methods offer pathways to new molecules that would be difficult to access through traditional means.

Future work will likely focus on:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the imidate group, which is crucial for pharmaceutical applications.

Dual Catalysis: Employing synergistic catalytic systems, such as the combination of copper and silver, to enable unique, regioselective cyclization strategies that form multiple C-C and C-N bonds in a single step. acs.org

Photoredox Catalysis: Using visible light to drive novel imidate transformations under mild conditions, reducing the need for harsh reagents and high temperatures.

| Catalyst System | Reaction Type | Application/Product | Reference |

|---|---|---|---|

| Rh(III) | C-H Naphthylation & Cascade Transformation | Synthesis of naphthalene-substituted aromatic esters | researchgate.net |

| Cu/Ag Synergistic Catalysis | Regioselective C-C/C-N Coupled Cyclization | Construction of 3-amido phthalides | acs.org |

| ZnCl2 | [3+2] Cycloaddition with 2H-azirines | Formation of multisubstituted imidazoles | organic-chemistry.org |

| CuCl2·2H2O | Regioselective Diamination of Terminal Alkynes | Synthesis of 1,2,4-trisubstituted imidazoles | organic-chemistry.org |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. d-nb.infonih.gov For the synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate and its derivatives, flow chemistry provides a platform for safer handling of reactive intermediates and better management of exothermic reactions. d-nb.infomit.edu

The fine chemical and pharmaceutical industries are increasingly adopting continuous manufacturing to improve efficiency and consistency. d-nb.infoamt.uk Multi-step syntheses that are cumbersome in batch mode can often be streamlined into a single, continuous operation in a flow reactor. nih.govflinders.edu.au This "telescoping" of reaction steps minimizes manual handling and purification of intermediates, reducing waste and saving time. nih.gov Key benefits of applying flow chemistry include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for reactions with narrow operating windows. mit.eduamt.uk

Enhanced Safety: By minimizing the volume of hazardous materials at any given time, flow reactors significantly reduce the risks associated with thermal runaways or the handling of toxic reagents. d-nb.infoflinders.edu.au

Scalability: Scaling up a process in a flow system often involves running the reactor for a longer duration or using multiple reactors in parallel, which is more straightforward than redesigning large-scale batch reactors. nih.gov

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Reaction Volume | Large, fixed volume | Small, continuous volume | d-nb.info |

| Heat Transfer | Limited by surface area | Highly efficient | mit.eduamt.uk |

| Safety | Higher risk of thermal runaway | Inherently safer due to small holdup | d-nb.info |

| Scalability | Requires reactor redesign | Achieved by longer run times or parallelization | nih.gov |

| Process Control | Variable conditions within reactor | Precise control over temperature, pressure, and time | amt.uk |

Integration with Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

Retrosynthesis Prediction: AI models can deconstruct a complex target molecule into simpler, commercially available starting materials. researchgate.netarxiv.org These models are trained on vast databases of known chemical reactions and can identify plausible disconnections in the target structure to suggest precursor molecules. arxiv.org This accelerates the planning phase of synthesis significantly.

Reaction Prediction (Forward Synthesis): ML models can also predict the likely products of a chemical reaction given a set of reactants and conditions. nih.govnips.cc This is valuable for evaluating the feasibility of proposed synthetic steps and for identifying potential side products, thereby optimizing reaction conditions before ever entering the lab. rjptonline.org Different approaches are used in this domain:

Template-based models: Use a library of predefined reaction rules or "templates" to predict outcomes. nih.gov

Graph-based models: Represent molecules as graphs and learn the chemical transformations directly from the changes in graph structure. nih.gov

Transformer and Sequence-to-Sequence models: Treat chemical reactions as a language translation problem, converting reactant SMILES strings into product SMILES strings. arxiv.org

The integration of these computational tools allows for high-throughput screening of synthetic routes, prioritizing those that are most likely to be efficient, cost-effective, and high-yielding. medium.com

| Model Type | Approach | Top-1 Accuracy (Example) | Key Advantage | Reference |

|---|---|---|---|---|

| Seq2Seq (Sequence-to-sequence) | Translates product SMILES to reactant SMILES | 34.7% - 37.4% | Does not require explicit reaction rules | arxiv.org |

| Transformer (Attention-based) | Translates product SMILES using an attention mechanism | 54.1% | Significantly outperforms Seq2Seq models | arxiv.org |

| Graph-based Neural Networks | Learns edits to the molecular graph | Varies by implementation | Captures molecular structure more intuitively | nih.gov |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. numberanalytics.comresearchgate.net The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate provides several opportunities to incorporate sustainable practices.

A key aspect is the choice of solvent. The tetrahydrofuran (B95107) (THF) moiety within the molecule's structure points to the potential use of related green solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), for example, is a bio-based solvent derived from renewable sources like levulinic acid or furfural. researchgate.netmdpi.comrepec.org It is considered a greener alternative to traditional ethereal solvents like THF and has been successfully used in a wide range of organic reactions, including metal-catalyzed cross-couplings and olefin metathesis. nih.govresearchgate.net

Other green chemistry approaches applicable to the synthesis include:

Use of Renewable Feedstocks: The tetrahydrofuran core can be synthesized from biomass-derived platform molecules, reducing reliance on petrochemicals. mdpi.com

Catalysis: Employing catalytic methods (as discussed in 7.1) instead of stoichiometric reagents minimizes waste by increasing atom economy. numberanalytics.com

Energy Efficiency: Techniques like microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in

| Conventional Solvent | Green Alternative | Source | Key Advantages | Reference |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (levulinic acid, furfural) | Renewable, lower water miscibility, higher boiling point | researchgate.netmdpi.com |

| Toluene, Benzene | Cyclopentyl methyl ether (CPME) | Petrochemical (but with better properties) | High boiling point, low peroxide formation, hydrophobic | nih.gov |

| Dichloromethane (B109758) (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Can replace chlorinated solvents in many reactions | researchgate.net |

| N,N-Dimethylformamide (DMF) | Ethyl Acetate, 2-MeTHF | Bio-based (for Ethyl Acetate) | Lower toxicity, easier to recycle | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.